molecular formula C22H16BrN3O6 B12044240 2-Methoxy-4-(2-(4-nitrobenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate CAS No. 477729-07-0

2-Methoxy-4-(2-(4-nitrobenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate

Cat. No.: B12044240
CAS No.: 477729-07-0
M. Wt: 498.3 g/mol
InChI Key: LIYVABQLEUEWSF-ZMOGYAJESA-N
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Description

2-Methoxy-4-(2-(4-nitrobenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate is a complex organic compound with the molecular formula C22H16BrN3O6 and a molecular weight of 498.293 g/mol This compound is known for its unique structural features, which include a methoxy group, a nitrobenzoyl group, and a bromobenzoate moiety

Preparation Methods

The synthesis of 2-Methoxy-4-(2-(4-nitrobenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate involves multiple steps, starting with the preparation of the intermediate compounds. The general synthetic route includes the following steps:

Chemical Reactions Analysis

2-Methoxy-4-(2-(4-nitrobenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methoxy-4-(2-(4-nitrobenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(2-(4-nitrobenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 2-Methoxy-4-(2-(4-nitrobenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate include:

Properties

CAS No.

477729-07-0

Molecular Formula

C22H16BrN3O6

Molecular Weight

498.3 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C22H16BrN3O6/c1-31-20-11-14(5-10-19(20)32-22(28)16-3-2-4-17(23)12-16)13-24-25-21(27)15-6-8-18(9-7-15)26(29)30/h2-13H,1H3,(H,25,27)/b24-13+

InChI Key

LIYVABQLEUEWSF-ZMOGYAJESA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC(=CC=C3)Br

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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